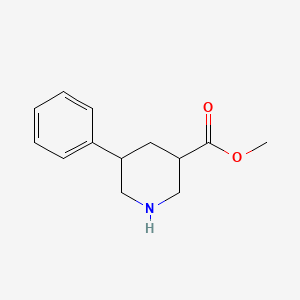

Methyl 5-phenylpiperidine-3-carboxylate

Descripción general

Descripción

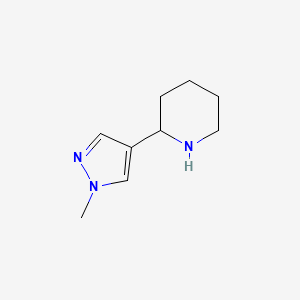

Methyl 5-phenylpiperidine-3-carboxylate, also referred to as MPPC, is an organic compound with a molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol.

Synthesis Analysis

The synthesis of Methyl 5-phenylpiperidine-3-carboxylate and its derivatives has been explored in several studies . A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5-phenylpiperidine-3-carboxylate are not explicitly mentioned in the retrieved sources, piperidine derivatives have been noted for their involvement in various reactions .Aplicaciones Científicas De Investigación

Chemical Structure and Theoretical Studies Research has been conducted on structurally similar compounds, focusing on their experimental and theoretical properties. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant derivative, included characterizations like NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also performed to understand molecular properties (Viveka et al., 2016).

Catalytic Properties in Chemical Reactions Palladium-catalyzed reactions involving carboxylic acids have been explored, demonstrating the potential of such compounds in methylation and arylation of carbon-hydrogen bonds. This suggests the usefulness of methyl 5-phenylpiperidine-3-carboxylate in organic synthesis and catalytic processes (Giri et al., 2007).

Biological Activity and Pharmaceutical Applications Derivatives of similar compounds have been studied for their anti-inflammatory activity, highlighting the potential pharmaceutical applications of methyl 5-phenylpiperidine-3-carboxylate. For example, specific oxindole-1-carboxamide compounds exhibited marked anti-inflammatory effects in animal models, indicating possible therapeutic applications (Cong Ri-gang, 2007).

Antibacterial Activity Certain naphthyridine-3-carboxylic acids have shown promising antibacterial properties, suggesting that structurally similar compounds like methyl 5-phenylpiperidine-3-carboxylate could potentially be used in developing new antibacterial agents (Bouzard et al., 1992).

Corrosion Inhibition Related pyrazole derivatives have been used as corrosion inhibitors, indicating that methyl 5-phenylpiperidine-3-carboxylate could find applications in this field as well. These compounds showed significant efficiency in protecting metal surfaces, which is valuable for industrial applications (Dohare et al., 2017).

Modification of Amino Groups Studies on the reversible blocking of amino groups with certain anhydrides can be relevant for methyl 5-phenylpiperidine-3-carboxylate, as it might be used in similar biochemical modifications (Dixon & Perham, 1968).

Synthesis and Crystal Structure Analysis Research on the synthesis and crystal structure of similar compounds provides insights into the potential methods of synthesizing and analyzing methyl 5-phenylpiperidine-3-carboxylate (Saeed et al., 2012).

Antimicrobial Properties The synthesis and evaluation of novel carboxylate derivatives as antimicrobial agents suggest potential applications for methyl 5-phenylpiperidine-3-carboxylate in combating microbial infections (Hublikar et al., 2019).

Stereochemistry in Pharmaceutical Compounds Research into the stereochemistry of similar piperidine derivatives has implications for the development of pharmaceuticals, where the stereochemistry of methyl 5-phenylpiperidine-3-carboxylate could be critical (Mcerlane & Casy, 1972).

Transporter Binding Properties Investigation into the binding properties of phenyltropane derivatives at dopamine transporters could inform research on methyl 5-phenylpiperidine-3-carboxylate, particularly in understanding its interaction with biological targets (Blough et al., 2002).

Propiedades

IUPAC Name |

methyl 5-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRCBQONYBQKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenylpiperidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)

![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)

![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)